N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline hydrochloride
Description
N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline hydrochloride is a complex organic compound featuring a boronic ester group, a trifluoromethoxy group, and an aniline derivative
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized starting from boronic acid derivatives, which are reacted with appropriate aniline derivatives under controlled conditions.
N-Methylation: The aniline nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Systems: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The aniline nitrogen can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound to produce different reduced forms.
Substitution Reactions: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various nitro compounds, azo compounds, and nitroso compounds.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Various boronic acid derivatives and substituted anilines.
Properties
IUPAC Name |
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3NO3.ClH/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(8-11(10)19-5)20-14(16,17)18;/h6-8,19H,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULLDOQRHYVDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed as a fluorescent probe for detecting biological molecules such as hydrogen peroxide and sugars.
Medicine: Investigated for its potential use as an enzyme inhibitor or ligand in drug discovery.
Industry: Utilized in the development of stimulus-responsive drug carriers and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other functional groups, influencing biological processes.
Pathways: The compound may modulate enzyme activity, inhibit specific receptors, or act as a signaling molecule in various pathways.
Comparison with Similar Compounds
N-Methylpyrrole-2-boronic acid pinacol ester: Similar in structure but lacks the trifluoromethoxy group.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with different substituents.
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: Similar aniline derivative but with different substituents.
Uniqueness: N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline hydrochloride stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to similar compounds.
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